3,4-dimethyl-1H-pyrrole
Overview
Description
3,4-Dimethyl-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and two methyl groups attached at the 3 and 4 positions. This compound is a derivative of pyrrole, which is a fundamental building block in organic chemistry and is found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
3,4-dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic compound . It is known that nitrogen-containing heterocycles play a key role in drug production .
Mode of Action
It is part of the pyrrolopyrazine scaffold, which has exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with the pyrrolopyrazine scaffold, which includes a pyrrole ring, have shown to affect various biological activities . More research is needed to fully understand the affected pathways and their downstream effects.
Result of Action
As part of the pyrrolopyrazine scaffold, it has shown various biological activities . .
Biochemical Analysis
Biochemical Properties
3,4-Dimethyl-1H-pyrrole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes such as sterol 14α-demethylase, where it inhibits the enzyme’s activity by binding to its active site . This interaction is crucial as it can affect the biosynthesis of sterols, which are essential components of cell membranes. Additionally, this compound has shown potential antimicrobial and antifungal properties, making it a candidate for drug development .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of key signaling molecules and transcription factors. For example, its interaction with sterol 14α-demethylase can lead to changes in the composition of cell membranes, impacting cell signaling and membrane fluidity . Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors involved in sterol biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of sterol 14α-demethylase, this compound inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in cell membrane composition and function. Additionally, the compound’s ability to modulate gene expression further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products and their effects on cells are still being investigated. Long-term studies have indicated that this compound can have sustained effects on cellular processes, particularly in the context of sterol biosynthesis and membrane composition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and antifungal activity . At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular membranes and inhibition of essential enzymes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as sterol 14α-demethylase, affecting the conversion of lanosterol to ergosterol . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological effects . For example, its interaction with sterol 14α-demethylase occurs in the endoplasmic reticulum, highlighting the importance of subcellular localization in its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-hexanedione with ammonia or primary amines can yield this compound under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert this compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrroles .
Scientific Research Applications
3,4-Dimethyl-1H-pyrrole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the methyl groups at positions 3 and 4.
2,5-Dimethylpyrrole: Similar structure but with methyl groups at positions 2 and 5.
Indole: Contains a fused benzene ring, making it structurally more complex.
Uniqueness: 3,4-Dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOWGWQOFZNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87106-17-0 | |
Record name | 1H-Pyrrole, 3,4-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87106-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70415920 | |
Record name | 3,4-DIMETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-51-5 | |
Record name | 3,4-Dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-DIMETHYLPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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